AKN-028 trifluoroacetate
Description
Background and Rationale for Preclinical Investigation of AKN-028 Trifluoroacetate (B77799)
The preclinical investigation of AKN-028 was rooted in the urgent need for more effective treatments for Acute Myeloid Leukemia (AML). pamgene.com AML is a life-threatening cancer of the blood and bone marrow characterized by a poor prognosis and limited therapeutic options beyond conventional chemotherapy. drugdiscoverytrends.compamgene.com A key focus in AML research has been the identification of molecular drug targets to enable more specific therapeutic strategies. pamgene.commdpi.com
The FMS-like tyrosine kinase 3 (FLT3) receptor emerged as a critical target. FLT3 is a receptor tyrosine kinase that plays a vital role in the normal development of blood cells. labiotech.eu In a majority of AML cases, the FLT3 receptor is highly expressed, and in about one-third of patients, it harbors mutations that lead to its constant activation. mdpi.comfirstwordpharma.com These mutations are associated with a poor prognosis. firstwordpharma.com This aberrant signaling through the FLT3 pathway promotes the uncontrolled proliferation and survival of leukemic cells, making it a prime candidate for targeted inhibition. semanticscholar.org
AKN-028 was developed as a potent inhibitor of FLT3, providing a strong rationale for its preclinical evaluation as a targeted therapy for AML. nih.govresearchgate.net The aim was to create a drug that could selectively block this key oncogenic driver, thereby halting the growth of leukemia cells.
Overview of AKN-028 Trifluoroacetate's Role in Targeted Therapy Research
This compound has been investigated as a targeted agent due to its potent inhibitory effects on specific cellular signaling pathways implicated in cancer. Its primary mechanism of action is the inhibition of tyrosine kinases, particularly FLT3. nih.govresearchgate.net
In-vitro and Preclinical Findings:
Potent FLT3 Inhibition: In enzymatic assays, AKN-028 proved to be a powerful inhibitor of the FLT3 kinase, with a reported half-maximal inhibitory concentration (IC50) of 6 nM. medchemexpress.comnih.govresearchgate.net It effectively suppresses the autophosphorylation of the FLT3 receptor, which is the critical step in its activation. medchemexpress.comnih.gov
Activity Against Other Kinases: Besides FLT3, research has shown that AKN-028 also inhibits the autophosphorylation of KIT, another tyrosine kinase involved in some leukemias. nih.govresearchgate.net
Cellular Effects: In laboratory studies using AML cell lines, AKN-028 induced a dose-dependent cytotoxic (cell-killing) response. medchemexpress.comnih.govresearchgate.net This cytotoxic effect is mediated through the induction of apoptosis, or programmed cell death, involving the activation of caspase 3. medchemexpress.comnih.govresearchgate.net Furthermore, treatment with AKN-028 was shown to cause a G0/G1 phase arrest in the cell cycle of AML cells and to downregulate genes associated with the MYC proto-oncogene, a key regulator of cell proliferation. nih.govpamgene.comdiva-portal.org
Broad Anti-Leukemic Activity: A significant finding from preclinical studies was that AKN-028 demonstrated cytotoxic activity against a wide range of primary AML patient samples, irrespective of their FLT3 mutation status. nih.govresearchgate.net This suggested that its mechanism might be broader than FLT3 inhibition alone or that it could be effective even in tumors that are not driven by FLT3 mutations. drugdiscoverytrends.com Some research suggests a unique dual mechanism, inhibiting both FLT3 and a downstream target involved in DNA repair. firstwordpharma.com
Synergy with Chemotherapy: Combination studies indicated a potential for sequence-dependent synergy when AKN-028 was used with standard AML chemotherapy agents like cytarabine (B982) and daunorubicin (B1662515). nih.govresearchgate.net The greatest synergistic effect was observed when the chemotherapy was administered simultaneously with or 24 hours before AKN-028. nih.gov
These findings positioned AKN-028 as a promising candidate for targeted therapy in AML. drugdiscoverytrends.com
Table 1: In-Vitro Activity of AKN-028
| Parameter | Finding | Reference(s) |
|---|---|---|
| Target Kinase | FMS-like receptor tyrosine kinase 3 (FLT3) | nih.gov, researchgate.net |
| IC50 (FLT3) | 6 nM | medchemexpress.com, nih.gov, researchgate.net |
| Cellular Mechanism | Induces apoptosis via caspase 3 activation | medchemexpress.com, nih.gov, researchgate.net |
| Causes G0/G1 cell cycle arrest | nih.gov, pamgene.com | |
| Downregulates Myc-associated genes | nih.gov, diva-portal.org | |
| Effect on AML Cells | Dose-dependent cytotoxic response | medchemexpress.com, nih.gov, researchgate.net |
Current Research Landscape and Unmet Research Needs for this compound
The promising preclinical data for AKN-028 led to its advancement into clinical trials. nih.gov A Phase I/II study was initiated to evaluate the compound in patients with relapsed AML or those who were not eligible for standard chemotherapy. nih.govhra.nhs.uk This represented a significant step in its development pathway from a laboratory compound to a potential therapeutic agent.
However, the clinical development of AKN-028 was ultimately halted. labiotech.eu During the Phase I/II trial, some patients experienced severe liver toxicity, which led to the discontinuation of the program. labiotech.eu
This outcome highlights several unmet needs and future directions in the field of targeted therapy for AML:
Improved Safety Profiles: The primary unmet need is the development of TKIs with high efficacy against leukemia cells but with minimal toxicity to the patient. The experience with AKN-028 underscores the challenge of translating potent preclinical activity into a safe clinical drug.
Understanding and Overcoming Resistance: While AKN-028 showed activity regardless of FLT3 status, resistance to targeted therapies remains a major hurdle in AML treatment. Further research is needed to understand the mechanisms of resistance to FLT3 inhibitors and to develop strategies to overcome them.
Optimizing Combination Therapies: The synergistic effects observed between AKN-028 and conventional chemotherapy suggest that combination strategies are a valuable avenue for future research. nih.gov Determining the optimal drugs, dosages, and sequencing is a critical research need to maximize efficacy and minimize toxicity.
While the direct clinical development of AKN-028 has ceased, the body of research generated provides valuable lessons for the ongoing development of new targeted therapies for acute myeloid leukemia.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| AKN-028 |
| AKN-032 |
| Amiloride |
| Bortezomib |
| Clofazimine |
| Cytarabine |
| Daunorubicin |
| Gefitinib |
| Midostaurin (B1676583) |
| Paritaprevir |
| Pyrazinamide |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1175017-91-0 |
|---|---|
Molecular Formula |
C19H15F3N6O2 |
Molecular Weight |
416.36 |
IUPAC Name |
2,3-Pyrazinediamine, N3-1H-indol-5-yl-5-(4-pyridinyl)-, 2,2,2-trifluoroacetate (1:1) |
InChI |
InChI=1S/C17H14N6.C2HF3O2/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11;3-2(4,5)1(6)7/h1-10,20H,(H2,18,21)(H,22,23);(H,6,7) |
InChI Key |
FWEYJLNSAWCAPA-UHFFFAOYSA-N |
SMILES |
NC1=NC=C(C2=CC=NC=C2)N=C1NC3=CC4=C(NC=C4)C=C3.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AKN-028 trifluoroacetate; AKN 028 trifluoroacetate; AKN028 trifluoroacetate |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Akn 028 Trifluoroacetate
Direct Kinase Inhibition Profile
AKN-028 directly targets and inhibits the activity of several protein tyrosine kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. acs.org Dysregulation of these kinases is a common feature in many cancers. acs.org
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition by AKN-028 Trifluoroacetate (B77799)
AKN-028 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells. drugbank.com In a significant portion of AML cases, FLT3 is overexpressed or harbors mutations, such as internal tandem duplications (ITD) or mutations in the tyrosine kinase domain (TKD), which lead to its constitutive activation and contribute to leukemogenesis. mdpi.com
AKN-028 has been shown to be a potent FLT3 inhibitor with a reported IC50 value of 6 nM in enzyme assays. medchemexpress.com This potent inhibition is observed against both wild-type FLT3 and its mutated forms. researchgate.net Type I FLT3 inhibitors, like AKN-028, bind to the ATP-binding site of the kinase in its active conformation, which allows them to inhibit both ITD and TKD mutated forms of the kinase. frontiersin.org
KIT (CD117) Kinase Inhibition by AKN-028 Trifluoroacetate
In addition to its effects on FLT3, AKN-028 is also an inhibitor of the KIT (CD117) kinase. researchgate.netmedkoo.com KIT is another receptor tyrosine kinase that is structurally related to FLT3 and is also implicated in the pathogenesis of AML and other cancers. mdpi.com The inhibition of KIT by AKN-028 was demonstrated in a human megakaryoblastic leukemia cell line that overexpresses the KIT receptor. researchgate.net This dual inhibition of both FLT3 and KIT may contribute to the broader antileukemic activity of AKN-028. hodoodo.com
Inhibition of Target Autophosphorylation by this compound
A key mechanism of receptor tyrosine kinase activation is autophosphorylation, a process where the kinase phosphorylates itself, leading to the activation of downstream signaling pathways. researchgate.net AKN-028 has been shown to cause a dose-dependent inhibition of FLT3 autophosphorylation. medchemexpress.comchemsrc.comtargetmol.commedchemexpress.com This inhibition of autophosphorylation has been observed for wild-type FLT3, as well as for the constitutively active FLT3-ITD and FLT3-TKD mutants. researchgate.net
Furthermore, AKN-028 also inhibits the autophosphorylation of the KIT kinase in cells that overexpress this receptor. researchgate.netmedchemexpress.com By preventing the autophosphorylation of these key kinases, AKN-028 effectively blocks the initiation of the downstream signaling cascades that promote cancer cell growth and survival. nih.gov
Kinase Selectivity Profiling in Preclinical Assays
To understand the broader kinase inhibition profile of AKN-028, it has been tested against large panels of kinases in preclinical assays. researchgate.net While it is a potent inhibitor of FLT3, AKN-028 is considered a relatively selective kinase inhibitor when compared to other multi-kinase inhibitors like staurosporine (B1682477) analogues. ashpublications.org
In a screening against 320 different kinases, AKN-028 demonstrated a more specific inhibition profile than the multi-targeting inhibitor PKC-412. ashpublications.org However, besides FLT3, AKN-028 has shown inhibitory activity against other kinases, albeit at higher concentrations. researchgate.net
| Kinase Target | IC50 (nM) |
| FLT3 | 6 |
| CLK1 | 140 |
| RPS6KA | 220 |
| VEGFR2 | 520 |
| FGFR2 | 1200 |
| Data sourced from multiple preclinical studies. chemsrc.comresearchgate.netresearchgate.net |
Downstream Cellular Signaling Pathway Modulation
The inhibition of key kinases like FLT3 by AKN-028 leads to significant changes in downstream cellular signaling pathways that are critical for cancer cell function.
Regulation of Gene Expression by this compound
Treatment of AML cells with AKN-028 leads to substantial alterations in gene expression. In studies using microarray analysis, AKN-028 treatment resulted in the significant downregulation of 430 mRNAs and the upregulation of 280 mRNAs in the tested AML cell lines. ashpublications.orgnih.gov
Impact on Myc-Associated Gene Pathways
This compound has been shown to exert a significant influence on gene expression, particularly on pathways associated with the proto-oncogene c-Myc. nih.gov In studies involving various acute myeloid leukemia (AML) cell types, treatment with AKN-028 resulted in substantial alterations to the transcriptome, with 430 transcripts being downregulated and 280 upregulated. nih.gov
Subsequent gene set enrichment analysis of these altered transcripts revealed a notable enrichment of genes associated with the c-Myc pathway among those that were downregulated. nih.gov This downregulation of Myc-associated genes was observed consistently across the tested AML cells. nih.govebiohippo.commedkoo.comhitstructure.com The c-Myc proto-oncogene is a critical regulator of cell proliferation and its downregulation is a key aspect of the anti-leukemic activity of AKN-028. nih.gov
Influence on Global Tyrosine Kinase Activity in Cellular Systems
Interestingly, the baseline level of global tyrosine kinase activity in AML cells appears to correlate with their sensitivity to AKN-028. Cells exhibiting higher intrinsic tyrosine kinase activity were found to be more susceptible to the cytotoxic effects of the compound compared to those with lower activity levels. nih.gov Upon treatment, the tyrosine kinase activity in all tested samples was inhibited, reaching a similar reduced level regardless of the initial activity. nih.gov This suggests that the efficacy of AKN-028 is linked to the dependence of the leukemic cells on tyrosine kinase signaling. nih.gov
Cellular Effects and Phenotypic Responses
Concentration-Dependent Cytotoxicity in Leukemia Cell Lines and Primary Cultures
This compound exhibits significant cytotoxic effects against acute myeloid leukemia (AML) cells in a manner that is dependent on its concentration. medchemexpress.comdiva-portal.org In laboratory studies using a panel of 17 different cell lines, AKN-028 demonstrated cytotoxic activity across all five of the AML cell lines included in the panel. diva-portal.orgresearchgate.net
The cytotoxic potency varies between different AML cell lines. For instance, the highest activity was observed in the MV4-11 and MOLM-13 cell lines, which showed an IC₅₀ (half-maximal inhibitory concentration) of less than 50 nM. medchemexpress.com Other AML cell lines displayed IC₅₀ values in the range of 0.5 to 6 μM. medchemexpress.com
Furthermore, studies on primary AML patient samples (n=15) confirmed a distinct dose-dependent cytotoxic response, with a mean IC₅₀ value of 1 μM. diva-portal.orgresearchgate.netnih.gov This antileukemic activity was observed irrespective of the cells' FLT3 mutation status or the quantitative expression level of the FLT3 protein. diva-portal.orgchemsrc.com
Table 1: Cytotoxicity of AKN-028 in AML Cell Lines
| Cell Line | IC₅₀ Value |
| MV4-11 | <50 nM |
| MOLM-13 | <50 nM |
| Other AML Cell Lines | 0.5 - 6 µM |
| Primary AML Samples (mean) | 1 µM |
Induction of Apoptosis via Caspase Activation by this compound
A key cellular response to this compound treatment is the induction of apoptosis, or programmed cell death. medchemexpress.comdiva-portal.org Research has demonstrated that AKN-028 triggers this apoptotic pathway through the activation of caspase 3, a critical executioner caspase in the apoptotic cascade. medchemexpress.comdiva-portal.orgresearchgate.netmedchemexpress.eutargetmol.com
In experiments using the AML cell line MV4-11, treatment with 10 μM of AKN-028 was shown to induce apoptosis. medchemexpress.comchemsrc.comtargetmol.com The activation of caspase 3 confirms that the cytotoxic effects of AKN-028 are mediated, at least in part, by the initiation of the intrinsic apoptotic signaling pathway. diva-portal.orgresearchgate.net
Cell Cycle Arrest Induction by this compound in Research Models
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest in leukemia cells. nih.govebiohippo.comhitstructure.com Specifically, studies on the AML cell line MV4-11 revealed that AKN-028 induces a dose-dependent arrest in the G0/G1 phase of the cell cycle. nih.gov This blockade prevents the cells from progressing to the S phase, thereby inhibiting DNA replication and further cell division. The induction of cell cycle arrest is a significant component of the compound's anti-proliferative effects on cancer cells. nih.gov
Preclinical Pharmacological Characterization of Akn 028 Trifluoroacetate in Disease Models
In Vitro Efficacy in Acute Myeloid Leukemia (AML) Models
Activity Across Diverse AML Cell Lines and Primary Samples
AKN-028 has demonstrated significant cytotoxic activity across a range of AML cell lines. researchgate.netnih.gov In a screening panel of 17 different cell lines, AKN-028 was effective against all five of the AML cell lines included. researchgate.netnus.edu.sg The compound showed the highest potency in the MV4-11 and MOLM-13 cell lines, both of which harbor FLT3-ITD mutations, with IC50 values below 50 nM. medchemexpress.commedchemexpress.com Other AML cell lines, such as HL-60, KG1a, and Kasumi-1, exhibited sensitivity with IC50 values in the range of 0.5 to 6 μM. medchemexpress.commedchemexpress.com The mechanism of cell death was identified as apoptosis, with studies showing that AKN-028 treatment leads to the activation of caspase 3 in the MV4-11 cell line. researchgate.netnus.edu.sgnih.gov
Beyond cell lines, AKN-028 induced a clear, dose-dependent cytotoxic response in primary samples obtained from 15 AML patients, showing a mean IC50 value of 1 μM. researchgate.netnih.govnus.edu.sg This suggests that the antileukemic effect of AKN-028 extends to patient-derived cells and is not limited to established laboratory cell lines. drugdiscoverytrends.com Further mechanistic studies revealed that AKN-028 induces a dose-dependent G0/G1 cell cycle arrest in the MV4-11 AML cell line. nih.govtandfonline.com
| Cell Line | FLT3 Mutation Status | Reported IC50 Value | Reference |
|---|---|---|---|
| MV4-11 | ITD | <50 nM | medchemexpress.com, medchemexpress.com |
| MOLM-13 | ITD | <50 nM | medchemexpress.com, medchemexpress.com |
| Other AML Lines (HL-60, KG1a, Kasumi-1) | Various | 0.5 - 6 μM | medchemexpress.com, medchemexpress.com |
| Primary AML Samples (mean) | Various | 1 μM | researchgate.net, nus.edu.sg, |
Correlation with FLT3 Mutation Status and Expression in Preclinical Research
AKN-028 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) enzyme, with a reported IC50 value of 6 nM. researchgate.netnih.govchemsrc.com It effectively causes a dose-dependent inhibition of FLT3 autophosphorylation in cellular assays. researchgate.netnih.govnih.gov This inhibitory action was observed in cells engineered to overexpress wild-type FLT3 (FLT3-wt), FLT3 with internal tandem duplication (FLT3-ITD), and FLT3 with tyrosine kinase domain (FLT3-TKD) mutations. researchgate.netnih.gov
Comparative Analysis with Other Preclinical FLT3 Inhibitors
In preclinical evaluations, AKN-028's activity has been compared to other tyrosine kinase inhibitors, including sunitinib, quizartinib (B1680412) (AC220), and midostaurin (B1676583) (PKC-412). researchgate.netnih.govashpublications.org While quizartinib is a highly potent and selective FLT3 inhibitor, and midostaurin is a broader multi-kinase inhibitor, AKN-028 presents a distinct profile. ashpublications.org It is considered more specific than staurosporine (B1682477) analogs like midostaurin. ashpublications.org
Interestingly, despite its relative selectivity, AKN-028 was found to induce more profound changes in global gene expression in AML cell lines (HL-60 and MV4-11) and a primary AML sample compared to midostaurin at the same concentration. ashpublications.org Gene set enrichment analysis showed that both AKN-028 and midostaurin treatment led to the downregulation of genes associated with the c-Myc proto-oncogene. nus.edu.sgnih.gov Furthermore, AKN-028 was shown to induce a G0/G1 cell cycle arrest, an effect not observed with midostaurin in the same cell lines. tandfonline.com
| Feature | AKN-028 | Midostaurin (PKC-412) | Reference |
|---|---|---|---|
| Kinase Specificity | Relatively selective | Multi-kinase inhibitor | ashpublications.org |
| Effect on Gene Expression | Significant alteration (430 down, 280 up) | Few significant alterations | ashpublications.org, nih.gov |
| Effect on Cell Cycle (MV4-11) | Induces G0/G1 arrest | No effect on cell cycle pattern | tandfonline.com |
| Downregulation of c-Myc Pathway | Yes | Yes | nus.edu.sg, nih.gov |
In Vivo Efficacy in Established Animal Models of Disease
Antileukemic Activity in Xenograft Models (e.g., MV4-11 Xenografts)
The antileukemic activity of AKN-028 has been confirmed in in vivo animal models. researchgate.netnus.edu.sg In xenograft studies using the MV4-11 AML cell line, which harbors a FLT3-ITD mutation, administration of AKN-028 resulted in the inhibition of tumor growth. medchemexpress.commedchemexpress.commedchemexpress.com
Further studies utilized a hollow-fiber mouse model, which allows for the simultaneous testing of compounds against different cell types in the same animal. nih.gov In this model, AKN-028 demonstrated an antileukemic effect against both MV4-11 cells and primary cells from AML patients. researchgate.netashpublications.org Specifically, treatment reduced the tumor mass of the MV4-11 cell line and inhibited the net growth of cells from one of two primary AML samples tested (UPN26). chemsrc.com
Modulation of Disease Progression Markers in Non-Human Species
In vivo studies have corroborated the in vitro findings regarding AKN-028's mechanism of action. researchgate.net The compound inhibits the autophosphorylation of its target, FLT3, and also demonstrates inhibitory activity against KIT autophosphorylation. researchgate.netnih.govnus.edu.sg
Combination Research Strategies in Preclinical Models
Research into the preclinical activity of AKN-028 has explored its potential in combination with standard-of-care chemotherapeutic agents for acute myeloid leukemia (AML). nih.gov Studies have shown that AKN-028 exhibits synergistic cytotoxic activity when combined with either cytarabine (B982) or daunorubicin (B1662515) in AML cell lines. nih.gov This synergy suggests that the combination of AKN-028 with these conventional agents could result in a greater anti-leukemic effect than what would be achieved with either drug alone. The investigation into these combinations was conducted using a fixed molar ratio between the drugs, which was intended to be equipotent. nih.gov Specifically, the ratio for cytarabine to AKN-028 was 2.5:1, and for daunorubicin to AKN-028, it was 1:20. nih.gov The synergistic effects observed support the further development of AKN-028 in combination therapy strategies. drugdiscoverytrends.com
Table 2: Synergistic Effects of AKN-028 with Chemotherapeutic Agents in Preclinical Models
| Combination Agent | Disease Model | Observed Effect | Source |
|---|---|---|---|
| Cytarabine | MV4-11 AML Cell Line | Synergistic Cytotoxicity | , nih.gov, researchgate.net |
The investigation of combination therapies involving AKN-028 has also considered the importance of the sequence of drug administration. drugdiscoverytrends.com Preclinical studies on the MV4-11 AML cell line tested different sequences of combining AKN-028 with cytarabine or daunorubicin to determine if the order of exposure influenced the therapeutic outcome. nih.govresearchgate.net
The sequences tested were:
Sequence I: Pretreatment with the chemotherapeutic agent (cytarabine or daunorubicin) for 24 hours, followed by the addition of AKN-028. nih.govresearchgate.net
Sequence II: Simultaneous administration of both AKN-028 and the chemotherapeutic agent. nih.govresearchgate.net
Sequence III: Pretreatment with AKN-028 for 24 hours, followed by the addition of the chemotherapeutic agent. nih.govresearchgate.net
Research findings indicate that a possible sequence-dependent synergy exists. drugdiscoverytrends.com Synergistic activity was observed when cytarabine or daunorubicin was added simultaneously with AKN-028 (Sequence II) or 24 hours before the addition of AKN-028 (Sequence I). nih.gov These results highlight the importance of the treatment schedule in optimizing the efficacy of combination therapies involving AKN-028 in preclinical research models. nih.govresearchgate.net
Table 3: Sequence-Dependent Effects of AKN-028 Combinations in MV4-11 Cell Line
| Sequence | Description | Outcome with Cytarabine/Daunorubicin | Source |
|---|---|---|---|
| I | Chemotherapy (24h) → AKN-028 | Synergistic Activity | , nih.gov, researchgate.net |
| II | Simultaneous Treatment | Synergistic Activity | , nih.gov, researchgate.net |
Chemical Biology and Medicinal Chemistry Research on Akn 028 Trifluoroacetate
Structure-Activity Relationship (SAR) Studies and Analog Development
The exploration of AKN-028 and its analogs is rooted in understanding how its chemical structure relates to its biological activity, a field known as structure-activity relationship (SAR) studies. These investigations are crucial for refining the compound's properties, such as its potency and selectivity as a kinase inhibitor.
The development of derivatives of AKN-028 is fundamental to elucidating its SAR. While specific research detailing a wide array of AKN-028 derivatives is not extensively published, the synthetic route established for AKN-028 provides a clear blueprint for generating such analogs. recipharm.com The core synthesis involves a two-step process: a highly regioselective nucleophilic aromatic substitution (SNAr) reaction followed by a Suzuki coupling. recipharm.com
To explore the SAR, medicinal chemists can systematically modify the three main components of the AKN-028 structure: the pyrazine (B50134) core, the indole (B1671886) moiety, and the pyridine (B92270) ring. The synthesis of derivatives would involve:
Varying the Indole Group: Utilizing different substituted 5-aminoindoles or other amino-heterocycles in the initial SNAr reaction with 2-amino-3,5-dibromopyrazine (B131937) would probe the importance of the indole's electronic and steric properties for kinase binding. recipharm.com
Modifying the Pyridine Ring: Employing a variety of aryl or heteroaryl boronic acids in the Suzuki coupling step would allow for the exploration of different substituents at the 5-position of the pyrazine ring. recipharm.com This helps determine the optimal size, shape, and electronic nature of the group required for potent inhibition.
Altering the Pyrazine Scaffold: While more synthetically challenging, modifications to the pyrazine ring itself or the diamine substituents could also be undertaken to create new scaffolds. mdpi.commdpi.comresearchgate.net
This systematic approach of creating and testing libraries of related compounds allows researchers to build a comprehensive understanding of which structural features are essential for the desired biological activity. mdpi.comresearchgate.net
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For AKN-028, a pyrazine-based tyrosine kinase inhibitor, the key pharmacophoric features are those that enable it to bind effectively within the ATP-binding pocket of target kinases like FMS-like receptor tyrosine kinase 3 (FLT3). mdpi.comresearchgate.netscispace.com
The key features of the AKN-028 pharmacophore include:
The Pyrazine-Indole Core: The N-(1H-indol-5-yl)pyrazine-2-amine structure acts as a crucial hinge-binding motif. The nitrogen atoms of the pyrazine ring and the amine linker can form critical hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common interaction for many kinase inhibitors. medsci.org
The Pyridin-4-yl Group: This group extends into a hydrophobic region of the ATP-binding pocket. Its specific orientation and properties are vital for achieving high potency and selectivity. Modifications to this group directly impact the compound's interaction with this pocket. recipharm.com
The Diamine Substitution Pattern: The 2,3-diamine substitution on the pyrazine ring is a distinguishing feature that influences the compound's geometry and potential hydrogen bonding interactions within the active site. recipharm.com
Computational studies on other biologically active pyrazines support the idea that this heterocyclic scaffold is a favorable platform for establishing key drug-target interactions. scispace.com
The primary goal of analog development is to optimize the lead compound, AKN-028, to enhance its potency against the desired target (FLT3) while minimizing its activity against other kinases (selectivity). drugdiscoverytrends.com AKN-028 is a potent FLT3 inhibitor with an IC₅₀ value of 6 nM. medchemexpress.commedchemexpress.cominvivochem.comnih.gov However, it also displays inhibitory activity against other kinases, albeit at higher concentrations. researchgate.netresearchgate.net
Optimization strategies focus on fine-tuning the pharmacophoric features identified in SAR studies:
Improving Potency: This can be achieved by making structural modifications that increase the binding affinity for the target kinase. For example, introducing substituents that create additional favorable interactions (e.g., hydrogen bonds, van der Waals forces) with the FLT3 active site.
Enhancing Selectivity: Selectivity is improved by designing analogs that fit optimally into the target's active site but poorly into the active sites of off-target kinases. acs.org This often involves exploiting subtle differences in the amino acid composition of the respective binding pockets. A kinase panel screen is a critical tool for assessing the selectivity profile of new analogs. researchgate.net For AKN-028, while it is most potent against FLT3, it also inhibits kinases such as CLK1 and RPS6, indicating room for selectivity optimization. researchgate.netresearchgate.netchemsrc.com
The data below shows the inhibitory activity of AKN-028 against a selection of kinases, highlighting its potency for FLT3 and its broader kinase inhibition profile.
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| FLT3 | 6 | researchgate.netchemsrc.com |
| CLK1 | 140 | researchgate.netchemsrc.com |
| RPS6KA (RPS6) | 220 | researchgate.netchemsrc.com |
| VEGFR2 | 520 | researchgate.netchemsrc.com |
| FGFR2 | 1200 | researchgate.netchemsrc.com |
| KIT | Inhibition of autophosphorylation demonstrated | nih.govresearchgate.net |
Identification of Key Pharmacophoric Features for Kinase Inhibition
Synthetic Methodologies Relevant to AKN-028 Trifluoroacetate (B77799) Research
The synthesis of AKN-028 and its potential analogs relies on established and efficient chemical reactions that allow for the construction of its complex heterocyclic structure.
The synthesis of the core scaffold of AKN-028, N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine, has been developed as an expedient route suitable for large-scale production. recipharm.com This methodology is directly applicable to the synthesis of a wide range of analogs for research purposes. mdpi.commdpi.comnih.gov The key steps are summarized below.
| Step | Reaction Type | Reactants | Product | Significance for Analog Development |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (SNAr) | 2-amino-3,5-dibromopyrazine and 5-aminoindole | 5-bromo-N3-(1H-indol-5-yl)pyrazine-2,3-diamine | The choice of amino-heterocycle can be varied to explore different core structures. |
| 2 | Suzuki Coupling | The product from Step 1 and 4-pyridinylboronic acid | AKN-028 (N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine) | The boronic acid component can be substituted to introduce a wide variety of aryl and heteroaryl groups. |
Table based on the synthetic protocol described in scientific literature. recipharm.com
This synthetic strategy, combining a highly regioselective SNAr reaction with a versatile Suzuki coupling, provides a powerful platform for medicinal chemistry efforts aimed at creating libraries of pyrazine-based kinase inhibitors for SAR studies. recipharm.com
AKN-028 is often supplied and studied as its trifluoroacetate salt (AKN-028 trifluoroacetate). invivochem.commedkoo.comnih.gov The trifluoroacetate (TFA) anion does not contribute to the biological activity of the compound, which resides in the AKN-028 cation. medchemexpress.com Instead, TFA plays a critical supporting role in the handling and synthesis of the compound for research.
The primary functions of the trifluoroacetate counterion are:
Salt Formation and Improved Physicochemical Properties: AKN-028 contains several basic nitrogen atoms, making it amenable to salt formation with an acid. Trifluoroacetic acid is a strong acid that effectively protonates the molecule, forming a stable salt. This salt form typically exhibits enhanced stability and greater solubility in aqueous buffers and polar organic solvents compared to the free base. medchemexpress.com These properties are highly advantageous for in vitro biological assays and for preparing formulations for preclinical studies.
Utility in Chemical Synthesis: Trifluoroacetic acid is a common reagent in organic synthesis, particularly in peptide and heterocyclic chemistry, where it is used for the cleavage of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group. acs.orgdovepress.com In the synthesis of complex molecules and their derivatives, protecting groups are used to mask reactive functional groups. A final or intermediate deprotection step using TFA can reveal a reactive site (e.g., an amine) on the molecule, which can then be used for further derivatization to create analogs. acs.org
Therefore, while not part of the active pharmacophore, the trifluoroacetate component is integral to the practical application of AKN-028 in medicinal chemistry research, facilitating both its study and its chemical modification.
Pyrazine-Based Scaffold Synthesis in the Context of this compound Analogues
Development of Chemical Probes and Research Tools
The study of kinase inhibitors like this compound relies heavily on the creation of specialized chemical probes and the development of robust assays. These tools are essential for confirming that the inhibitor interacts with its intended target within a complex cellular environment and for elucidating the downstream biological consequences of this interaction.
To directly observe and quantify the interaction of AKN-028 with its protein targets, such as FMS-like receptor tyrosine kinase 3 (FLT3), researchers can employ labeled versions of the inhibitor. While specific examples of labeled AKN-028 synthesis are not detailed in the available literature, general strategies for labeling small molecule kinase inhibitors are well-established and applicable. These methods involve attaching a detectable tag to the molecule without significantly altering its chemical properties or biological activity.
Common labeling strategies include:
Isotopic Labeling : This involves replacing one or more atoms in the AKN-028 molecule with their heavier, non-radioactive (stable) or radioactive isotopes. For instance, hydrogen atoms can be replaced with deuterium (B1214612) or tritium, and carbon atoms can be replaced with ¹³C or ¹⁴C. google.com These isotopically labeled compounds are invaluable for use as analytical tools and probes in various biological assays. google.com
Fluorescent Labeling : A fluorescent dye can be covalently attached to the AKN-028 molecule. google.com This allows for the direct visualization of the inhibitor's localization within cells and its binding to target proteins using techniques like fluorescence microscopy or in-gel fluorescence scanning. acs.org
Affinity Tagging : This involves attaching a small molecule with a high affinity for a specific protein or matrix, such as biotin. The biotinylated AKN-028 probe can then be used in pull-down assays to isolate its binding partners. The use of clickable probes with a biotin-azide tag is one such advanced method used to detect labeled proteins. acs.org
The attachment of these labels can be achieved through various chemical reactions. A versatile method is "click chemistry," specifically the 1,3-cycloaddition of an azide (B81097) with an alkyne, which allows for the efficient tethering of detectable moieties to the core molecule. google.comgoogle.com The choice of labeling strategy and the point of attachment on the AKN-028 molecule would require careful synthetic planning to ensure that the probe retains its high-affinity binding to its target kinases.
This compound is utilized in a variety of biochemical and cell-based assays to dissect its mechanism of action. These assays are crucial for understanding how the compound inhibits its targets and affects cancer cells. AKN-028 is a potent inhibitor of FLT3, with an IC₅₀ value of 6 nM, and also shows activity against other kinases like KIT. targetmol.commedchemexpress.comdiva-portal.org Its primary mechanism involves inducing apoptosis (programmed cell death) through the activation of caspase 3. targetmol.commedchemexpress.comchemsrc.com
Research has employed AKN-028 in several key mechanistic assays to establish its biological activity profile.
Table 1: Biochemical and Cellular Assays Utilizing AKN-028
| Assay Type | Purpose | Key Findings | Citations |
|---|---|---|---|
| Kinase Inhibition Assay | To determine the potency and selectivity of AKN-028 against a panel of kinases. | Potent inhibitor of FLT3 (IC₅₀ = 6 nM); also inhibits KIT, CLK1, RPS6KA, and VEGFR2 at higher concentrations. | diva-portal.orgchemsrc.com |
| Autophosphorylation Assay | To confirm inhibition of the target kinase's own activating phosphorylation in a cellular context. | Causes dose-dependent inhibition of FLT3 and KIT autophosphorylation. | targetmol.commedchemexpress.comdiva-portal.org |
| Cytotoxicity Assay (e.g., FMCA) | To measure the dose-dependent cytotoxic effect of AKN-028 on various cancer cell lines. | Induces a dose-dependent cytotoxic response in acute myeloid leukemia (AML) cell lines and primary patient samples. | diva-portal.orgchemsrc.comnih.gov |
| Apoptosis Assay | To determine if cell death is occurring via apoptosis. | Triggers apoptosis in the MV4-11 AML cell line, confirmed by the activation of caspase 3. | targetmol.commedchemexpress.comdiva-portal.orgchemsrc.com |
| Downstream Signaling Assay | To investigate the effect of AKN-028 on signaling pathways downstream of its primary target. | Inhibition of downstream targets of FLT3, such as AKT and ERK, has been measured using radiometric protein kinase assays. | nih.gov |
| Combination Studies | To evaluate for synergistic, additive, or antagonistic effects when used with other drugs. | Shows synergistic cytotoxic activity when combined with standard AML drugs like cytarabine (B982) and daunorubicin (B1662515). | diva-portal.orgnih.gov |
These assays collectively provide a detailed picture of how AKN-028 functions. For example, kinase autophosphorylation assays directly demonstrate target engagement and inhibition within living cells. medchemexpress.comdiva-portal.org Cytotoxicity assays, such as the fluorometric microculture cytotoxicity assay (FMCA), have established that AKN-028 is effective against AML cells regardless of their FLT3 mutation status. chemsrc.comnih.gov Furthermore, combination studies have revealed that the timing of drug administration is critical, with synergistic effects observed when chemotherapy is given before or at the same time as AKN-028. nih.gov
Emerging Research Directions and Unanswered Questions for Akn 028 Trifluoroacetate
Investigation of Resistance Mechanisms in Preclinical Systems
A critical area of ongoing research is the elucidation of mechanisms by which cancer cells develop resistance to AKN-028. Understanding these pathways at a preclinical level is fundamental to developing strategies to overcome or circumvent them.
Resistance to tyrosine kinase inhibitors (TKIs) in AML is a well-documented challenge, often involving mutations in the target kinase or activation of bypass signaling pathways nih.govnih.gov. For AKN-028, which potently inhibits FMS-like receptor tyrosine kinase 3 (FLT3), studies have noted that its cytotoxic effect in primary AML samples does not always correlate with the FLT3 mutation status, suggesting that its anti-leukemic activity may, in some cases, be independent of FLT3 inhibition nih.govamegroups.cn. This implies that resistance mechanisms may not be solely confined to alterations in the FLT3 gene.
Recent preclinical findings point towards the integrated stress response (ISR) as a potential mediator of drug resistance. One study revealed that treatment with an aminopeptidase (B13392206) inhibitor can induce an ISR-like response in leukemia cells jci.org. This stress response can lead to the upregulation of drug efflux pumps like ABCB1, a common mechanism of multidrug resistance in AML. The study demonstrated that while the aminopeptidase inhibitor tosedostat (B1683859) is not a direct substrate for ABCB1, its induction of cellular stress contributes to a genetic program associated with drug resistance jci.org.
Furthermore, the development of resistance to covalent inhibitors is an area of investigation. For instance, research on other irreversible FLT3 inhibitors has shown that mutations at the covalent binding site (such as C695) can confer resistance nih.gov. While not yet documented specifically for AKN-028, this represents a plausible and important avenue for future preclinical resistance studies.
Key research questions that remain include identifying the specific genetic and epigenetic alterations that drive resistance to AKN-028 in different cancer types and determining whether resistance is primarily target-dependent (e.g., via FLT3 or aminopeptidase alterations) or involves broader, non-target-related pathways like the activation of survival signaling or drug efflux mechanisms oncotarget.com.
Exploration of Novel Therapeutic Research Areas and Preclinical Models beyond AML
While initial clinical development of AKN-028 focused on hematological malignancies like AML and myelodysplastic syndromes (MDS) newdrugapprovals.orgfirstwordpharma.com, significant preclinical and early clinical evidence supports its exploration in a wider range of cancers and even non-cancer indications.
Solid Tumors: Preclinical studies have demonstrated that AKN-028 possesses antiproliferative and antiangiogenic activity against a range of human cancer cells in vitro, supporting its investigation in solid tumors aacrjournals.orgashpublications.org. Early phase clinical trials have included patients with various advanced solid tumors aacrjournals.orgmdpi.com. One particularly promising area is in combination therapy. Research has shown that the puromycin-sensitive aminopeptidase, NPEPPS, is a driver of cisplatin (B142131) resistance in muscle-invasive bladder cancer (MIBC) urotoday.combiorxiv.org. Since AKN-028 (Tosedostat) inhibits M1 aminopeptidases like NPEPPS, its combination with cisplatin has been investigated in preclinical models, including patient-derived organoids (PDOs) from MIBC patients. These studies found that co-administration of tosedostat and cisplatin led to a significant reduction in cell viability and eliminated PDO regrowth, suggesting a strategy to re-sensitize resistant tumors to platinum-based chemotherapy urotoday.combiorxiv.org. A clinical trial has also explored its use with capecitabine (B1668275) in metastatic pancreatic adenocarcinoma patsnap.com.
Analgesia: In a distinct and novel therapeutic direction, AKN-028 has been found to possess analgesic properties. Research indicates that its mechanism of action for pain relief stems from its effects on the peripheral nervous system researchgate.net. Furthermore, preclinical studies have shown a synergistic analgesic effect when tosedostat is combined with morphine, which could have implications for reducing opioid dosages researchgate.net. This discovery opens up an entirely new field of investigation for the compound beyond oncology.
| Therapeutic Area | Preclinical Model / Study Type | Key Findings | Reference |
|---|---|---|---|
| Advanced Solid Tumors | Phase I Clinical Trial | Demonstrated tolerability and preliminary efficacy, supporting further investigation. | aacrjournals.orgmdpi.com |
| Muscle-Invasive Bladder Cancer (MIBC) | Patient-Derived Organoids (PDOs), Xenograft models | Inhibition of NPEPPS by tosedostat re-sensitizes resistant cells to cisplatin. | urotoday.combiorxiv.org |
| Metastatic Pancreatic Adenocarcinoma | Phase I/II Clinical Trial (terminated) | Investigated in combination with capecitabine. | patsnap.com |
| Analgesia (Pain Management) | In vivo pharmacological studies | Exhibits analgesic properties via action on the peripheral nervous system and shows synergy with morphine. | researchgate.net |
Integration with Advanced Methodological Approaches in AKN-028 Trifluoroacetate (B77799) Research (e.g., Omics Technologies)
The integration of "omics" technologies—such as genomics, transcriptomics, and proteomics—is becoming indispensable for a deeper understanding of the mechanisms of action of AKN-028 and for identifying predictive biomarkers. frontiersin.orgdkfz.de These advanced approaches allow for a global, unbiased survey of molecular changes induced by the drug, offering insights that are often missed by traditional targeted assays. waocp.org
Transcriptomics: Gene expression profiling has been used to predict patient response to AKN-028 in combination with low-dose cytarabine (B982) in elderly AML patients. ashpublications.orgresearchgate.net By analyzing RNA from patients before treatment, researchers identified a gene expression signature (including genes like CD93, CXCL16, and GORASP1) that could predict with high sensitivity whether a patient would achieve complete remission. ashpublications.orgresearchgate.net This represents a significant step towards personalized medicine, where treatment could be tailored based on the molecular profile of a patient's tumor. Another study used transcriptomic analysis to link the upregulation of genes involved in DNA damage response, including NPEPPS, to cisplatin resistance in bladder cancer. urotoday.com
Proteomics: Proteomics, the large-scale study of proteins, has been instrumental in identifying novel targets and understanding the functional consequences of drug action. frontiersin.orgwaocp.org In the context of AKN-028, a proteomics-based approach was crucial in identifying the aminopeptidase NPEPPS as a key driver of platinum resistance. urotoday.com This discovery directly implicated NPEPPS as a "druggable" target for overcoming resistance, with AKN-028 being the pharmacological tool to inhibit it. urotoday.combiorxiv.org Kinase activity profiling, a type of functional proteomics, has also been employed to study AKN-028's effects. These studies have shown that AKN-028 inhibits tyrosine kinase activity in a dose-dependent manner in AML cells and that cells with higher baseline tyrosine kinase activity appear more sensitive to the drug's cytotoxic effects. nih.gov
Multi-Omics Integration: Future research will likely benefit from a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and even metabolomics. frontiersin.orgbiorxiv.orgresearchgate.net This systems biology perspective can provide a more holistic understanding of how AKN-028 perturbs cancer cell networks, how resistance emerges, and how to rationally design more effective combination therapies. biorxiv.org
| Omics Technology | Application in AKN-028 Research | Key Insights | Reference |
|---|---|---|---|
| Transcriptomics (Gene Expression Profiling) | Prediction of clinical response in elderly AML patients treated with Tosedostat and cytarabine. | Identified a 3-gene signature (CD93, CXCL16, GORASP1) that predicts treatment sensitivity. | ashpublications.orgresearchgate.net |
| Proteomics | Identification of mechanisms of cisplatin resistance in bladder cancer. | Identified NPEPPS as a key aminopeptidase driving resistance, which can be targeted by Tosedostat. | urotoday.com |
| Functional Proteomics (Kinase Activity Profiling) | Characterization of AKN-028's effect on AML cells. | Showed dose-dependent inhibition of tyrosine kinase activity; higher baseline activity correlated with greater sensitivity. | nih.gov |
Future Research Hypotheses and Translational Implications for New Research Initiatives
The existing body of preclinical and clinical data on AKN-028 trifluoroacetate gives rise to several compelling hypotheses that could guide future research and have significant translational implications.
Future Research Hypotheses:
Hypothesis 1: Rational Combination Therapies Can Overcome Resistance. Based on preclinical synergy, it is hypothesized that combining AKN-028 with standard chemotherapies (like cytarabine or daunorubicin) or targeted agents in a sequence-dependent manner can be effective. nih.govdiva-portal.org Specifically, combining AKN-028 with platinum-based drugs in solid tumors like bladder cancer could be a viable strategy to reverse chemoresistance by targeting aminopeptidase-mediated survival pathways. urotoday.combiorxiv.org
Hypothesis 2: Biomarker-Guided Patient Selection Will Improve Efficacy. The finding that a gene expression signature can predict response to tosedostat in AML suggests the hypothesis that future clinical trials designed with prospective biomarker-based enrollment will demonstrate superior efficacy in selected patient populations. ashpublications.orgresearchgate.net This avoids the "one-size-fits-all" approach that may have contributed to mixed results in broader trial populations. mdpi.comnih.gov
Hypothesis 3: AKN-028 Has Therapeutic Potential in Non-Malignant Diseases. The discovery of its analgesic properties leads to the hypothesis that AKN-028 could be repurposed as a non-opioid or opioid-sparing analgesic. Research is needed to explore its efficacy and mechanism in various pain models. researchgate.net
Translational Implications: The primary translational goal is to move these research findings into clinical practice to improve patient outcomes. The finding that adding tosedostat to standard intensive chemotherapy in elderly AML patients had a detrimental effect underscores a critical translational lesson: combination strategies must be carefully designed and tested, as more is not always better. mdpi.comnih.gov Future initiatives should focus on less intensive combinations or on patient populations where a clear mechanism-based synergy is expected.
The potential to use AKN-028 to overcome cisplatin resistance has immediate translational relevance, as platinum resistance is a major clinical challenge across many cancer types. urotoday.com If validated in clinical trials, this could lead to a new standard-of-care option for patients with platinum-refractory tumors. Similarly, validating a predictive biomarker for AML would allow for the precise application of this therapy to patients who are most likely to benefit, maximizing its therapeutic index. ashpublications.orgresearchgate.net
Finally, the development of AKN-028 for pain management represents a significant, albeit longer-term, translational opportunity that could address the ongoing opioid crisis by providing alternative, non-addictive pain relief options. researchgate.net
Q & A
Q. What are the validated in vitro assays for assessing AKN-028 trifluoroacetate’s tyrosine kinase inhibition?
AKN-028’s kinase inhibition can be quantified via dose-dependent enzymatic activity assays using recombinant FLT3 or c-KIT kinases. Measure ATP consumption via luminescence-based ADP-Glo™ assays, with IC₅₀ values calculated using nonlinear regression. Include negative controls (e.g., kinase-dead mutants) and positive controls (e.g., midostaurin) to validate specificity .
Q. How should trifluoroacetate counterion interference be mitigated in NMR-based structural analysis of AKN-028?
Trifluoroacetate (TFA) signals in ¹⁹F or ¹H NMR can obscure compound peaks. Use lyophilization followed by reconstitution in deuterated solvents (e.g., D₂O or DMSO-d6) to reduce TFA interference. For quantitative studies, ion chromatography (detection limit: 0.2 ppb TFA) or mass spectrometry can validate TFA removal efficiency .
Q. What in vitro models are appropriate for studying AKN-028’s cell cycle arrest mechanisms?
Use AML cell lines (e.g., MV4-11 or MOLM-13) with FLT3-ITD mutations. Perform flow cytometry with propidium iodide staining to quantify G₀/G₁ phase accumulation. Validate Myc gene downregulation via qPCR or RNA-seq, comparing treated vs. untreated cells .
Advanced Research Questions
Q. How can conflicting data on AKN-028’s dose-dependent kinase inhibition be resolved?
Discrepancies may arise from variations in kinase isoform expression or assay conditions. Apply kinetic binding assays (e.g., surface plasmon resonance) to measure binding affinity (KD) across isoforms. Cross-validate with phospho-proteomics to map downstream signaling nodes (e.g., STAT5, ERK) in primary AML samples .
Q. What experimental design optimizes AKN-028’s pharmacokinetic (PK) profiling in preclinical models?
Use a serial sampling approach in murine AML xenografts. Collect plasma/tissue samples at 0.5, 2, 6, and 24 hrs post-administration. Quantify AKN-028 via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Include trifluoroacetate-free standards to avoid ion suppression .
Q. How do trifluoroacetate salts influence AKN-028’s solubility and formulation stability?
TFA salts enhance aqueous solubility but may destabilize peptide bonds in co-administered biologics. Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. Compare with alternative counterions (e.g., acetate) to optimize shelf-life .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing dose-response synergies in AKN-028 combination therapies?
Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Validate synergy via isobolograms and dose-reduction indices. For clinical data, use Bayesian hierarchical models to account for inter-patient variability .
Q. How can trifluoroacetate contamination in AKN-028 formulations be quantified during preclinical testing?
Deploy ion chromatography with suppressed conductivity detection. Prepare calibration curves using TFA standards (0.5–50 ppm). For tissue samples, homogenize in 0.1% formic acid and centrifuge at 14,000×g to remove particulates before analysis .
Data Interpretation & Validation
Q. What criteria distinguish off-target effects of AKN-028 in kinase inhibition screens?
Use kinome-wide profiling (e.g., KinomeScan) at 1 μM AKN-028. Off-target hits with >50% inhibition are flagged. Confirm via CRISPR knockouts or siRNA silencing in relevant cell models .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) protocols. Monitor critical parameters (e.g., reaction temperature, TFA stoichiometry) using DoE (Design of Experiments). Validate purity via UPLC-MS and elemental analysis, targeting ≤0.1% impurity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
